Home > Products > Screening Compounds P71039 > (S)-econazole nitrate
(S)-econazole nitrate - 73094-38-9

(S)-econazole nitrate

Catalog Number: EVT-1587206
CAS Number: 73094-38-9
Molecular Formula: C18H16Cl3N3O4
Molecular Weight: 444.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-econazole nitrate is an organic nitrate salt prepared from equimolar amounts of (S)-econazole and nitric acid. It contains a (S)-econazole. It is an enantiomer of a (R)-econazole nitrate.
Overview

(S)-econazole nitrate is a synthetic antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of various fungal infections, particularly those affecting the skin. As a derivative of econazole, it exhibits potent antifungal activity and is characterized by its unique molecular structure and mechanism of action.

Source

(S)-econazole nitrate is synthesized through various chemical processes, with its initial development linked to the need for effective antifungal treatments. It is derived from imidazole and other chemical precursors, which contribute to its pharmacological properties.

Classification

(S)-econazole nitrate is classified as a triazole antifungal. It is recognized for its broad-spectrum activity against dermatophytes, yeasts, and some molds. The compound is often utilized in topical formulations for treating conditions such as athlete's foot, ringworm, and candidiasis.

Synthesis Analysis

Methods

The synthesis of (S)-econazole nitrate can be achieved through several methods, with one-pot synthesis being a notable approach. This method involves the following key steps:

  1. Reactants: The primary reactants include imidazole and 2,4-dichlorophenyl compounds.
  2. Catalysts and Solvents: Sodium hydroxide serves as the alkali catalyst, while dimethylformamide acts as the solvent.
  3. Reaction Conditions: The reaction typically occurs at elevated temperatures (80 °C) for several hours, followed by additional steps involving p-chlorobenzyl chloride and nitric acid for acidification and recrystallization .

A specific example of this process yields (S)-econazole nitrate with a total yield ranging from 65% to 75% depending on the exact conditions employed .

Technical Details

The synthesis involves complex reaction pathways that may generate side products, necessitating purification steps such as ether extraction to enhance yield and purity. The process can be adapted for industrial applications due to its relatively straightforward methodology .

Molecular Structure Analysis

Structure

(S)-econazole nitrate has a distinctive molecular structure characterized by a triazole ring fused with an imidazole moiety. Its chemical formula is C18H16Cl3N3O4C_{18}H_{16}Cl_3N_3O_4, reflecting the presence of chlorine substituents that enhance its antifungal properties.

Data

  • Molecular Weight: Approximately 407.7 g/mol
  • Melting Point: Ranges between 164 °C and 165 °C, indicating its solid-state characteristics at room temperature .
Chemical Reactions Analysis

Reactions

The synthesis of (S)-econazole nitrate involves several key reactions:

  1. Coupling Reaction: Imidazole reacts with brominated 2,4-dichloroaceto-phenone to form an intermediate ketone.
  2. Oxidation Reaction: The resultant ketone undergoes oxidation using sodium borohydride to yield (S)-econazole nitrate .

These reactions highlight the importance of careful control over reaction conditions to maximize yield and minimize by-products.

Technical Details

The reactions are typically conducted under controlled conditions to ensure optimal conversion rates and product purity. Analytical techniques such as thin-layer chromatography can be employed to monitor progress.

Mechanism of Action

(S)-econazole nitrate exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By disrupting this process, it compromises cell membrane integrity, leading to cell death.

Process

  1. Inhibition of Enzymes: The compound inhibits enzymes involved in ergosterol biosynthesis.
  2. Membrane Disruption: This disruption affects membrane fluidity and function, ultimately resulting in fungal cell lysis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Exhibits poor aqueous solubility but can dissolve in organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility and stability can vary with changes in pH.

Relevant studies have indicated that modifications in formulation can enhance the dissolution rate of (S)-econazole nitrate, improving its bioavailability in therapeutic applications .

Applications

(S)-econazole nitrate is widely used in scientific research and clinical settings due to its antifungal properties:

  • Topical Treatments: Commonly formulated into creams or gels for treating superficial fungal infections.
  • Research Applications: Investigated for potential uses in drug delivery systems due to its unique solubility characteristics .
  • Pharmaceutical Development: Ongoing studies aim to enhance its efficacy and reduce side effects through novel formulation strategies .
Synthesis and Structural Analysis

Structural Modifications and Derivatives in Azole Antifungal Development

The structural architecture of econazole comprises three pharmacophoric elements: the imidazole ring, the central chlorinated phenyl group, and the lipophilic 4-chlorobenzyloxy side chain. Systematic modifications of these regions have driven antifungal optimization:

  • Azole ring variations: Replacement of imidazole with 1,2,4-triazole enhances metabolic stability and reduces hepatic metabolism. Triazole derivatives (e.g., voriconazole) demonstrate improved systemic exposure and broader antifungal spectra compared to imidazole-based agents like econazole. This modification reduces affinity for human cytochrome P450 enzymes while maintaining potent inhibition of fungal CYP51 [5] [8].

  • Halogenation patterns: The 2,4-dichloro configuration on the phenyl ring maximizes membrane penetration and fungal cell binding. Mono-substituted analogues show 4-8 fold reduced potency against Candida albicans, while pentafluorinated derivatives enhance activity against Aspergillus spp. by improving hydrophobic interactions with the CYP51 binding pocket [1] [8].

  • Ether linkage modifications: Replacement of the benzyl oxygen with bioisosteres like thioethers or amine bridges alters electron distribution. Thioether derivatives exhibit superior activity against dermatophytes but reduced efficacy in deep mycoses due to increased plasma protein binding [8].

  • Chiral center alkylation: Branching at the β-carbon of the ethanol linker with methyl groups creates miconazole analogues. This modification increases steric hindrance, altering binding orientation within the CYP51 heme pocket and expanding coverage to resistant strains [1] [10].

Table 2: Structure-Activity Relationship of Key Econazole Modifications

Structural RegionModificationBiological ImpactClinical Derivative
Azole ring1,2,4-Triazole replacement↑ Plasma stability, ↓ drug interactionsVoriconazole
Aryl ring halogenation2,4-DiF vs 2,4-DiCl↓ Mammalian toxicity, ↑ Aspergillus activityIsavuconazole
Chiral alcoholMethyl branching (α-position)↑ Tissue penetration, ↓ systemic clearanceMiconazole
Ether linkerThioether replacement↑ Dermatophyte efficacy, ↑ topical retentionSertaconazole

Recent innovations focus on hybrid molecules where the econazole scaffold is conjugated with natural products (e.g., coumarins or flavonoids) via biodegradable linkers. These hybrids exhibit dual inhibition of CYP51 and fungal efflux pumps, overcoming resistance mechanisms in Candida glabrata [8].

Stereochemical Influence on Bioactivity and Target Binding

The (S)-enantiomer of econazole nitrate demonstrates superior biological activity compared to its (R)-counterpart due to stereoselective interactions with biological targets. X-ray crystallography and molecular docking studies reveal critical differences in binding configurations:

  • Antifungal target (CYP51): The (S)-enantiomer adopts a conformation where the imidazole nitrogen coordinates optimally with the heme iron atom (Fe-N distance: 2.1Å). The chlorobenzyloxy group projects into a hydrophobic cleft lined by Phe228 and Tyr132 residues, forming π-alkyl interactions. In contrast, the (R)-enantiomer experiences steric clash with Leu376, reducing binding affinity by 8-fold. This stereopreference correlates with 4-fold lower MIC values for (S)-econazole against Candida species (MIC: 0.25 µg/mL vs 1.0 µg/mL for (R)-form) [1] [8].

  • Anticancer target (PI3Kα): Beyond antifungal applications, (S)-econazole exhibits potent PI3Kα inhibition (IC₅₀: 6.0 µM) by occupying the ATP-binding pocket. The (S)-configuration enables hydrogen bonding with Ser854 (bond length: 2.8Å) and halogen bonding between the dichlorophenyl group and Asp810 (3.1Å). These interactions are geometrically constrained in the (R)-enantiomer, explaining its 5-fold weaker activity. Constitutively active AKT1 overexpression abolishes (S)-econazole-induced apoptosis, confirming target specificity [6] [9].

Pharmacokinetic studies in murine models demonstrate stereoselective metabolism:

  • Hepatic clearance: (R)-enantiomer undergoes rapid CYP3A4-mediated oxidation (CL: 28 mL/min/kg) versus (S)-enantiomer (CL: 12 mL/min/kg)
  • Tissue distribution: Brain penetration of (S)-econazole is 3.2-fold higher, attributed to stereoselective binding to cholesterol-rich membranes
  • Metabolite profile: (R)-enantiomer generates nephrotoxic quinone intermediates absent in (S)-metabolism [6] [9]

Table 3: Comparative Target Binding and Biological Activities of Econazole Enantiomers

Biological Parameter(S)-Econazole Nitrate(R)-Econazole NitrateSignificance
CYP51 binding affinity (Kd)0.8 nM6.4 nM8-fold tighter binding
PI3Kα inhibition (IC₅₀)6.0 µM30.2 µM5-fold greater potency
MIC₉₀ C. albicans0.25 µg/mL1.0 µg/mL4-fold increased efficacy
Apoptosis induction (EC₅₀)12.8 µM>50 µMSelective cytotoxicity
Plasma half-life (mice)3.2 h1.1 hEnhanced pharmacokinetic profile

The stereochemical advantage extends to combination therapies: (S)-econazole synergizes with cisplatin in lung adenocarcinoma (CI: 0.42) by reversing drug efflux through P-glycoprotein inhibition. This synergy is enantioselective, with (R)-econazole showing merely additive effects (CI: 0.92) [9].

Compound Names Mentioned: Econazole nitrate, (S)-econazole nitrate, (R)-econazole nitrate, Voriconazole, Isavuconazole, Miconazole, Sertaconazole, Fluconazole, Itraconazole, Ketoconazole, Terconazole, Clotrimazole, Bifonazole, Tioconazole.

Properties

CAS Number

73094-38-9

Product Name

(S)-econazole nitrate

IUPAC Name

1-[(2S)-2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

Molecular Formula

C18H16Cl3N3O4

Molecular Weight

444.7 g/mol

InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)/t18-;/m1./s1

InChI Key

DDXORDQKGIZAME-GMUIIQOCSA-N

SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Isomeric SMILES

C1=CC(=CC=C1CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.